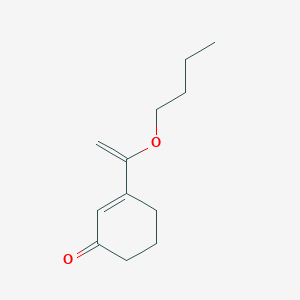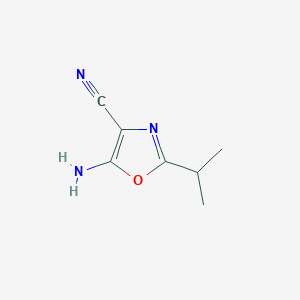
5-Amino-2-isopropyloxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-960 (hydrochloride) is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in mitotic progression. This compound has shown significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-960 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the pyrimido[4,5-b][1,4]diazepin-2-yl core.
- Introduction of the cyclopentyl and difluoro groups.
- Attachment of the benzamide moiety.
- Formation of the hydrochloride salt for improved solubility and stability .
Industrial Production Methods
Industrial production of TAK-960 (hydrochloride) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TAK-960 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various intermediates that are further modified to obtain the final TAK-960 (hydrochloride) compound .
Scientific Research Applications
TAK-960 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PLK1 and its effects on cell cycle progression.
Biology: Employed in cell-based assays to investigate the role of PLK1 in mitosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer and leukemia.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
TAK-960 (hydrochloride) exerts its effects by selectively inhibiting PLK1, which is essential for the initiation and progression of mitosis. By binding to the ATP-binding site of PLK1, TAK-960 (hydrochloride) prevents the phosphorylation of key substrates involved in mitotic entry, spindle formation, and cytokinesis. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
BI 2536: Another PLK1 inhibitor with similar potency but different pharmacokinetic properties.
Volasertib: A PLK1 inhibitor with a broader spectrum of activity against other PLK isoforms.
GSK461364: A selective PLK1 inhibitor with distinct chemical structure and mechanism of action .
Uniqueness of TAK-960 (hydrochloride)
TAK-960 (hydrochloride) is unique due to its high selectivity for PLK1 over other kinases, its oral bioavailability, and its ability to inhibit the proliferation of cancer cells expressing multidrug-resistant protein 1 (MDR1). These properties make it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
124927-63-5 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-amino-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)7-10-5(3-8)6(9)11-7/h4H,9H2,1-2H3 |
InChI Key |
HWVNNKAKNMJBCW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=C(O1)N)C#N |
Canonical SMILES |
CC(C)C1=NC(=C(O1)N)C#N |
Synonyms |
4-Oxazolecarbonitrile,5-amino-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


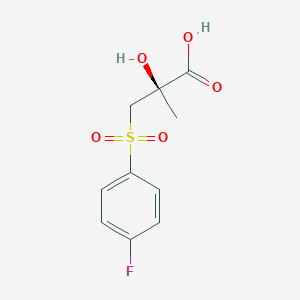
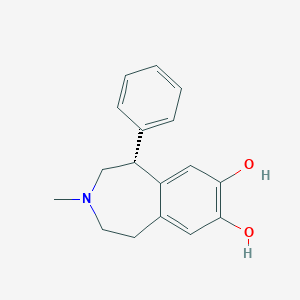
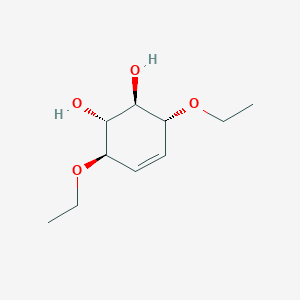
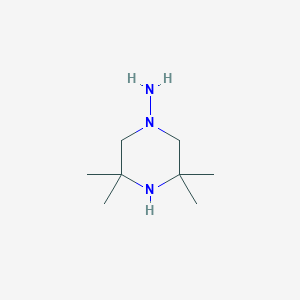
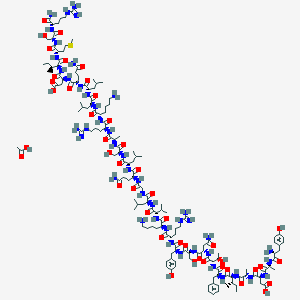
![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)
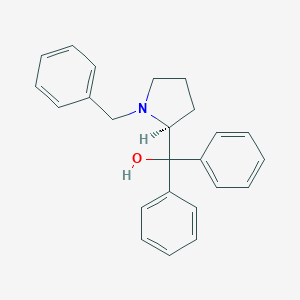
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
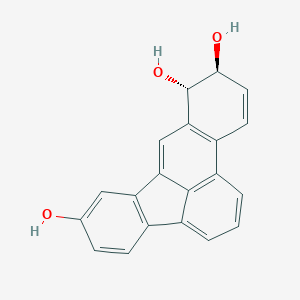
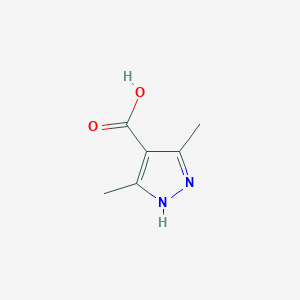
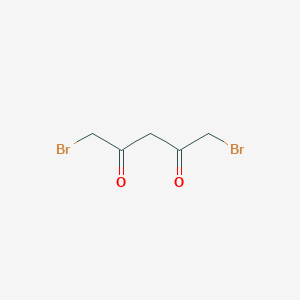
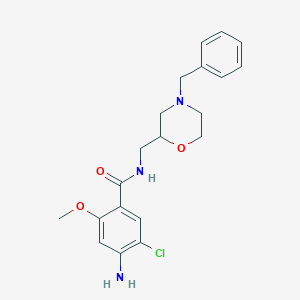
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
